molecular formula C25H28FN5O B3815140 1-(2-fluorophenyl)-4-{1-[2-(1H-pyrazol-1-yl)benzoyl]-3-piperidinyl}piperazine

1-(2-fluorophenyl)-4-{1-[2-(1H-pyrazol-1-yl)benzoyl]-3-piperidinyl}piperazine

Cat. No. B3815140
M. Wt: 433.5 g/mol
InChI Key: YWSTXSJGBHEZHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluorophenyl)-4-{1-[2-(1H-pyrazol-1-yl)benzoyl]-3-piperidinyl}piperazine, commonly known as FPPP, is a synthetic compound that belongs to the piperazine family. The compound has been synthesized and studied for its potential use in scientific research applications.

Mechanism of Action

The mechanism of action of FPPP is not fully understood. However, it is believed to act as a dopamine and serotonin reuptake inhibitor. This means that it prevents the reuptake of these neurotransmitters, leading to an increase in their concentration in the brain. This, in turn, leads to an increase in the activity of these neurotransmitters, which can have various effects on the brain and body.
Biochemical and Physiological Effects:
FPPP has been found to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, leading to an increase in their activity. This can have various effects on the brain and body, including increased mood, decreased anxiety, and increased alertness.

Advantages and Limitations for Lab Experiments

One of the main advantages of using FPPP in lab experiments is its ability to interact with various receptors in the brain. This makes it a potential candidate for the treatment of various neurological disorders. However, one of the limitations of using FPPP in lab experiments is its potential for abuse. The compound has been found to have psychoactive effects, and therefore, it should be handled with care.

Future Directions

There are several future directions for research on FPPP. One potential direction is to study its potential use in the treatment of neurological disorders such as depression and anxiety. Another potential direction is to study its potential for abuse and addiction. Additionally, further research is needed to fully understand the mechanism of action of FPPP and its effects on the brain and body.
Conclusion:
In conclusion, FPPP is a synthetic compound that has been synthesized and studied for its potential use in scientific research applications. The compound has been found to interact with various receptors in the brain, making it a potential candidate for the treatment of various neurological disorders. However, further research is needed to fully understand the mechanism of action of FPPP and its effects on the brain and body.

Scientific Research Applications

FPPP has been studied for its potential use in scientific research applications. The compound has been found to interact with various receptors in the brain, including dopamine, serotonin, and norepinephrine receptors. This makes it a potential candidate for the treatment of various neurological disorders such as depression, anxiety, and schizophrenia.

properties

IUPAC Name

[3-[4-(2-fluorophenyl)piperazin-1-yl]piperidin-1-yl]-(2-pyrazol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28FN5O/c26-22-9-2-4-11-24(22)29-17-15-28(16-18-29)20-7-5-13-30(19-20)25(32)21-8-1-3-10-23(21)31-14-6-12-27-31/h1-4,6,8-12,14,20H,5,7,13,15-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWSTXSJGBHEZHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CC=C2N3C=CC=N3)N4CCN(CC4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-fluorophenyl)-4-{1-[2-(1H-pyrazol-1-yl)benzoyl]-3-piperidinyl}piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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